molecular formula C11H14N2O4 B12570134 2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid CAS No. 304873-98-1

2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid

Cat. No.: B12570134
CAS No.: 304873-98-1
M. Wt: 238.24 g/mol
InChI Key: FINBILACHLBQQI-UHFFFAOYSA-N
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Description

2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid is an organic compound with a unique structure that includes a pyridine ring substituted with an amino group and a succinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-amino-3-pyridinecarboxaldehyde with a suitable succinic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 6-Aminopyridine-2-carboxylic acid
  • 3-Pyridinecarboxylic acid, 6-hydroxy-
  • 4-(6-Amino-3-pyridyl)-1-Boc-piperazine

Uniqueness

2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid is unique due to its specific structure, which combines a pyridine ring with a succinic acid moiety. This structure allows for unique interactions with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

304873-98-1

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-[(6-aminopyridin-3-yl)methyl]-3-methylbutanedioic acid

InChI

InChI=1S/C11H14N2O4/c1-6(10(14)15)8(11(16)17)4-7-2-3-9(12)13-5-7/h2-3,5-6,8H,4H2,1H3,(H2,12,13)(H,14,15)(H,16,17)

InChI Key

FINBILACHLBQQI-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CN=C(C=C1)N)C(=O)O)C(=O)O

Origin of Product

United States

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